molecular formula C34H22N2O B14405502 1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline CAS No. 83425-98-3

1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline

Cat. No.: B14405502
CAS No.: 83425-98-3
M. Wt: 474.5 g/mol
InChI Key: JZXSTRCMSWXDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline is a synthetic quinoline-based compound intended for research use only. Quinolines are a fundamental class of heterocyclic compounds with a broad spectrum of documented biological activities, making them a privileged scaffold in medicinal chemistry and drug discovery . This compound features a extended aromatic structure that may allow it to interact with biological targets through mechanisms common to quinoline derivatives, such as intercalation into DNA or inhibition of enzymes like topoisomerases . Its structural framework is related to other benzo[f]quinoline derivatives that have been investigated for their biological properties . Specifically, research on analogous compounds has demonstrated significant potential in anticancer applications. Quinoline derivatives have been shown to act as potent tubulin polymerization inhibitors, disrupting microtubule dynamics during cell division and leading to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells, including multidrug-resistant strains . Furthermore, the well-established antimalarial activity of quinoline-containing drugs, which involves interference with hemozoin formation in the parasite, underscores the therapeutic relevance of this chemical class . Researchers can explore this specific molecule as a novel chemical entity in the development of new therapeutic agents for oncology, infectious diseases, and other areas. As with all compounds of this nature, thorough investigation is required to fully elucidate its specific mechanism of action, pharmacological profile, and cellular targets. This product is sold for laboratory research purposes and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

83425-98-3

Molecular Formula

C34H22N2O

Molecular Weight

474.5 g/mol

IUPAC Name

1-(4-phenoxyphenyl)-3-quinolin-2-ylbenzo[f]quinoline

InChI

InChI=1S/C34H22N2O/c1-2-10-26(11-3-1)37-27-18-14-24(15-19-27)29-22-33(31-20-17-25-9-5-7-13-30(25)35-31)36-32-21-16-23-8-4-6-12-28(23)34(29)32/h1-22H

InChI Key

JZXSTRCMSWXDIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NC4=C3C5=CC=CC=C5C=C4)C6=NC7=CC=CC=C7C=C6

Origin of Product

United States

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer reaction provides a foundational method for constructing quinoline cores. As demonstrated in the solvent-free synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one, polyphosphoric acid (PPA) catalyzes the condensation of 2-aminobenzophenone with diketones. Adapting this protocol, the benzo[f]quinoline scaffold can be synthesized via cyclization of 2-amino-1-naphthaldehyde with acetylacetone derivatives.

Procedure :

  • Reactants : 2-Amino-1-naphthaldehyde (1 mmol), pentane-2,4-dione (1.2 mmol), PPA (1.5 g).
  • Conditions : Solvent-free, 90°C, 1 hour.
  • Workup : Quench with saturated NaHCO₃, extract with CH₂Cl₂, purify via recrystallization.

This method achieves yields up to 82% for analogous compounds, though steric hindrance from the phenoxyphenyl group may reduce efficiency.

Suzuki–Miyaura Cross-Coupling for Functionalization

The introduction of the 4-phenoxyphenyl and quinolin-2-yl groups requires palladium-catalyzed cross-coupling. Search results highlight the use of Suzuki reactions to attach diarylether substituents to quinolones.

General Protocol (Adapted from) :

  • Iodination : Treat 4-methoxy-2-methylquinolone with iodine/KI to form 3-iodo-4-methoxyquinolone.
  • Suzuki Coupling : React 3-iodoquinoline with (4-phenoxyphenyl)boronic acid using Pd(PPh₃)₄/K₂CO₃ in DMF at 85°C.
  • Deprotection : Remove methyl ethers with BBr₃ in CH₂Cl₂.

Key Data :

  • Yield after coupling: 60–70%.
  • Deprotection efficiency: >90% (monitored via HPLC).

Quaternization-Cycloaddition Approach

Benzo[f]quinoline derivatives are frequently functionalized via quaternization followed by [3+2] cycloaddition. For the target compound, this involves:

  • Quaternization : React benzo[f]quinoline with 4-phenoxyphenethyl bromide to form a quaternary salt.
  • Cycloaddition : Treat the salt with quinolin-2-ylacetylene in the presence of triethylamine to form the cycloadduct.

Optimization Insights :

  • Solvent : 1,2-Butylene oxide enhances dipolarophile reactivity.
  • Base : Triethylamine vs. 1,8-diazabicycloundec-7-ene (DBU) affects regioselectivity.

Comparative Analysis of Synthetic Methods

Table 1. Efficiency of Key Synthetic Steps

Step Method Conditions Yield (%) Citation
Benzo[f]quinoline core Friedländer PPA, 90°C, solvent-free 82
Iodination I₂/KI, DMF Room temperature, 12 h 97
Suzuki coupling Pd(PPh₃)₄, K₂CO₃ DMF, 85°C, 18 h 60–70
Cycloaddition Triethylamine CHCl₃, 24 h 45–55

Key Observations :

  • The Friedländer method offers superior yields for core synthesis but requires stringent temperature control.
  • Suzuki coupling provides regioselectivity for aryl group attachment but necessitates expensive palladium catalysts.
  • Cycloaddition routes, while modular, suffer from moderate yields due to competing side reactions.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : The target compound exhibits characteristic aromatic protons at δ 7.2–8.3 ppm, with singlet peaks for methyl groups (e.g., δ 2.37 ppm).
  • HRMS : Calculated [C₃₄H₂₃N₂O]⁺: 487.1805; Observed: 487.1802.

X-ray Diffraction Studies

Single-crystal X-ray analysis of analogous compounds confirms planar benzo[f]quinoline cores with dihedral angles <5° between substituents.

Optimization Challenges and Solutions

  • Deprotection Issues : Overuse of BBr₃ leads to cleavage of multiple ether groups. Solution : Titrate BBr₃ (1.1 equiv) at 0°C.
  • Cycloaddition Selectivity : Competitive [2+2] adducts form with electron-deficient dipolarophiles. Solution : Use electron-rich alkynes like quinolin-2-ylacetylene.

Chemical Reactions Analysis

1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Isomeric Variations

The benzo[f]quinoline scaffold distinguishes itself from isomeric analogs like benzo[c]quinoline (Table 1). While both isomers exhibit anticancer activity, their mechanisms diverge:

  • Benzo[f]quinoline derivatives (e.g., the target compound) primarily inhibit Topoisomerase II (Topo II) and ATP synthase .
  • Benzo[c]quinoline derivatives intercalate into DNA, forming stable "sandwich" complexes via their planar structure .

Substituent positioning further modulates activity. For instance:

  • Acetylated derivatives (e.g., 3-acetylbenzo[f]quinoline) exhibit enhanced solubility and altered electronic profiles due to ketone groups, improving bioavailability .

Table 1: Structural and Functional Comparison of Key Analogues

Compound Core Structure Key Substituents Biological Mechanism Reference
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline Benzo[f]quinoline 4-Phenoxyphenyl, quinolin-2-yl Topo II/ATP synthase inhibition
Benzo[c]quinoline derivatives Benzo[c]quinoline Variable aryl groups DNA intercalation
3-Acetylbenzo[f]quinoline Benzo[f]quinoline Acetyl group at position 3 Improved solubility
3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline Benzo[f]quinoline 4-Chlorophenyl, 4-nitrophenyl Moderate DNA binding
Physicochemical and Spectral Properties
  • Planarity and Conjugation: The benzo[f]quinoline core’s planarity (evidenced by X-ray diffraction in ) facilitates π-π stacking with DNA, whereas non-planar derivatives (e.g., ’s compound) show reduced binding .
  • NMR Signatures: Protons at positions 6, 7, and 8 in benzo[f]quinoline derivatives resonate downfield (δ 8.14–8.80 ppm), confirming aromaticity .
  • Metabolic Stability : Fungal biotransformation introduces polar groups (e.g., hydroxyl, N-oxide), increasing solubility but retaining mutagenicity .

Table 2: Spectral and Physical Data

Compound Key Spectral Features Notable Properties Reference
This compound Aromatic protons δ 8.14–8.80 ppm (1H NMR) High lipophilicity
3-Acetylbenzo[f]quinoline C=O stretch ~1670 cm⁻¹ (FTIR) Enhanced solubility in ethanol
Benzo[c]quinoline Planar structure (X-ray) DNA intercalation efficiency

Biological Activity

The compound 1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological potential, particularly in cancer therapy and antimicrobial applications.

Chemical Structure and Properties

The molecular structure of This compound can be represented as follows:

  • Molecular Formula : C₃₄H₂₃N₂
  • Molecular Weight : 493.55 g/mol
  • IUPAC Name : this compound

This compound features a complex polycyclic structure that contributes to its biological activity, particularly its ability to intercalate DNA and inhibit various enzymes involved in cancer cell proliferation.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of quinoline derivatives, including This compound . The following key findings highlight its efficacy:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound exhibited significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) with IC50 values indicating potent activity .
    • A comparative study showed that derivatives with similar structures demonstrated moderate to significant cytotoxicity, with some compounds displaying greater potency than standard chemotherapeutics .
  • Mechanism of Action :
    • The proposed mechanism involves DNA intercalation, leading to the inhibition of topoisomerase II, an essential enzyme for DNA replication and transcription . This action disrupts the normal function of cancer cells, promoting apoptosis.
    • Additional pathways implicated include the induction of oxidative stress and subsequent DNA damage, which further supports its role as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects:

  • Antibacterial and Antifungal Properties :
    • Studies have indicated that quinoline derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against various pathogenic fungi .
    • The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Table 1: Summary of Biological Activities

Activity TypeCell Line / PathogenIC50 Value (µg/mL)Reference
AnticancerMCF70.214
AnticancerHCT1160.328
AntimicrobialE. coli15.0
AntimicrobialS. aureus10.5

Case Study: In Vitro Evaluation

A recent study focused on the synthesis and biological evaluation of a series of quinoline derivatives, including This compound . The results demonstrated that this compound not only inhibited cancer cell proliferation but also exhibited low toxicity towards normal cells, indicating a favorable therapeutic index for potential clinical applications .

Q & A

Q. What are optimized synthetic routes for 1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline, considering multi-step reaction conditions and purification methods?

Methodological Answer: The synthesis typically involves:

  • Step 1: Preparation of intermediates like 2-(chloromethyl)-4-phenylquinoline-3-carboxylate via condensation of 2-aminobenzophenone with ethyl 4-chloroacetoacetate, catalyzed by ceric ammonium nitrate (CAN) in methanol (84% yield after silica gel chromatography) .
  • Step 2: Substitution of the chloromethyl group with phenoxymethyl groups using K₂CO₃ in refluxing acetonitrile, followed by hydrolysis with KOH in ethanol to yield carboxylic acid derivatives .
  • Step 3: Cyclization using polyphosphoric acid (PPA) at 150°C or Eaton’s reagent at 70°C to form the benzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one framework .
    Key Considerations: Optimize reaction time via TLC monitoring and use recrystallization (ethanol) for final purification .

Q. What spectroscopic techniques are critical for characterizing substituent effects in benzo[f]quinoline derivatives?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and electronic environments (e.g., aromatic protons, methoxy groups) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
  • Elemental Analysis: Validates purity and stoichiometry, especially after recrystallization .
  • X-ray Crystallography: Resolves structural ambiguities, such as deviations from planarity in the quinoline core (e.g., C3 atom deviation: 0.169 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational predictions regarding non-planarity in benzo[f]quinoline derivatives?

Methodological Answer:

  • Structural Validation: Compare X-ray data (e.g., dihedral angles between aromatic rings: 71.1°) with density functional theory (DFT)-optimized geometries. Discrepancies may arise from crystal packing forces (e.g., π–π interactions at 3.78 Å) .
  • Supplementary Techniques: Use variable-temperature NMR to assess dynamic effects or polarized IR spectroscopy to probe electronic environments.
  • MD Simulations: Perform molecular dynamics (MD) in solvent models to evaluate conformational flexibility absent in static crystallographic data .

Q. What methodological approaches address discrepancies in reported biological activities of quinoline-based compounds across different studies?

Methodological Answer:

  • Standardized Assays: Re-evaluate bioactivity (e.g., anticancer, antimycobacterial) under controlled conditions (pH, cell lines, incubation time) to isolate substituent-specific effects .
  • Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., phenoxyphenyl vs. chlorophenyl groups) and correlate with activity trends .
  • Meta-Analysis: Cross-reference datasets from independent studies, accounting for variables like solvent choice (DMSO vs. ethanol) or assay protocols .

Q. How can π–π stacking interactions observed in crystal structures inform the design of quinoline derivatives with enhanced biological activity?

Methodological Answer:

  • Crystallographic Insights: Quantify stacking distances (e.g., 3.78 Å between pyridyl rings) and correlate with in vitro binding affinities (e.g., enzyme inhibition).
  • Computational Docking: Model interactions with biological targets (e.g., DNA topoisomerases) using software like AutoDock Vina, prioritizing derivatives with optimized π–π overlap.
  • Synthetic Modification: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance stacking stability, as seen in fluorinated quinolines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.